molecular formula C15H24ClFN2 B1396459 {1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride CAS No. 1332530-15-0

{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride

Katalognummer: B1396459
CAS-Nummer: 1332530-15-0
Molekulargewicht: 286.81 g/mol
InChI-Schlüssel: DYRMRBCBYQHDCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Nomenclature and Structural Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound's name reflects a hierarchical structure beginning with the phenyl ring as the core scaffold, which bears a fluorine substituent at the 3-position and a 3-methylpiperidin-1-yl group at the 4-position. The ethyl bridge connects this substituted phenyl system to a methylamine group, and the entire structure exists as a hydrochloride salt. Related structural analogues in the chemical literature demonstrate similar naming patterns, such as the closely related {1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride, which has been assigned the Chemical Abstracts Service registry number 1332529-03-9 and possesses a molecular formula of C14H22ClFN2 with a molecular weight of 272.79 grams per mole.

The structural identity of this compound encompasses several critical molecular features that define its chemical behavior and potential biological activity. The piperidine ring system, which forms the core heterocyclic component, consists of a six-membered saturated ring containing one nitrogen atom in a chair conformation that provides specific three-dimensional spatial arrangements. The methylation at the 3-position of the piperidine ring introduces additional steric bulk and electronic effects that can influence molecular recognition and binding interactions. The fluorine atom positioned meta to the piperidine attachment point on the phenyl ring creates a unique electronic environment that affects both the electron density distribution and the overall molecular polarity. The ethyl linker provides conformational flexibility between the aromatic system and the terminal methylamine group, allowing for various molecular conformations that may be important for biological activity.

The hydrochloride salt formation represents a common pharmaceutical practice for improving the physicochemical properties of basic amine compounds. This salt form typically enhances water solubility, increases crystalline stability, and provides better handling characteristics compared to the free base form. The protonation of the methylamine nitrogen creates a positively charged ammonium center that facilitates ionic interactions with negatively charged biological targets and improves membrane permeability through ion-pairing mechanisms. The chloride counterion provides charge neutrality and contributes to the overall stability of the crystalline structure through hydrogen bonding and electrostatic interactions.

Structural Component Chemical Contribution Molecular Significance
3-Methylpiperidine Heterocyclic scaffold Provides conformational rigidity and nitrogen basicity
3-Fluorophenyl Aromatic system Contributes to electronic effects and metabolic stability
Ethyl linker Flexible bridge Allows conformational freedom between aromatic and amine groups
Methylamine Terminal functionality Primary site for protonation and ionic interactions
Hydrochloride salt Ionic form Enhances solubility and stability characteristics

Historical Context of Piperidine-Based Compound Development

The historical development of piperidine-based compounds in medicinal chemistry traces back to the mid-19th century when piperidine itself was first isolated and characterized. Piperidine was initially reported in 1850 by the Scottish chemist Thomas Anderson and again independently in 1852 by the French chemist Auguste Cahours, who provided the naming convention for this heterocyclic amine. These early discoveries established piperidine as a fundamental building block that would later become central to pharmaceutical development. The name piperidine derives from the genus name Piper, which is the Latin word for pepper, reflecting its natural occurrence in pepper-derived alkaloids such as piperine. This natural origin provided early researchers with insights into the biological relevance of piperidine-containing structures and their potential therapeutic applications.

The industrial production of piperidine became feasible through the hydrogenation of pyridine using molybdenum disulfide catalysts, a process that enabled large-scale synthesis and widespread pharmaceutical application. This synthetic accessibility combined with the inherent biological activity of piperidine derivatives led to extensive exploration of this chemical scaffold throughout the twentieth century. The development of modified Birch reduction methods using sodium in ethanol provided alternative synthetic routes that further expanded the availability of piperidine for medicinal chemistry applications. These synthetic advances coincided with growing understanding of structure-activity relationships in drug design, leading to systematic exploration of piperidine substitution patterns and their effects on biological activity.

Modern pharmaceutical development has established piperidine scaffolds as cornerstones of over seventy commercialized drugs, including multiple blockbuster medications that have achieved significant commercial success. This extensive pharmaceutical presence reflects the versatility of the piperidine ring system in providing favorable pharmacokinetic properties, target selectivity, and therapeutic efficacy across diverse disease areas. Piperidine derivatives have found applications as central nervous system modulators, antiaggregants, anticoagulants, antihistamines, anti-cancer drugs, and analgesics, demonstrating the broad therapeutic potential of this heterocyclic scaffold. The heterocyclic nature of piperidine compounds positions them among the most commonly used structural elements in United States Food and Drug Administration approved pharmaceuticals, highlighting their fundamental importance in contemporary drug discovery and development.

The evolution from natural product isolation to synthetic pharmaceutical development illustrates the progression of piperidine chemistry from academic curiosity to therapeutic necessity. Early work focused on understanding the basic chemical properties and synthetic accessibility of piperidine, while subsequent research emphasized structure modification and biological evaluation. Contemporary approaches to piperidine-based drug discovery incorporate sophisticated computational modeling, high-throughput screening, and rational design principles that build upon nearly two centuries of accumulated knowledge. This historical foundation provides the context for understanding how complex piperidine derivatives like this compound represent the culmination of extensive chemical and biological research efforts.

Significance of Fluorophenyl and Methylamine Moieties in Medicinal Chemistry

The incorporation of fluorophenyl groups in pharmaceutical compounds has emerged as a fundamental strategy in modern medicinal chemistry due to the unique properties imparted by fluorine substitution. The small and highly electronegative fluorine atom plays a remarkable role in medicinal chemistry by enhancing various pharmacokinetic and physicochemical properties of drug candidates. Selective installation of fluorine into therapeutic molecules can improve metabolic stability and enhance membrane permeation, two critical factors that determine the success of pharmaceutical compounds in biological systems. The electronic effects of fluorine substitution often result in increased binding affinity of fluorinated drug candidates to target proteins, a phenomenon that has been documented across numerous therapeutic applications. These advantageous properties have led to the increasingly routine incorporation of fluorine atoms into drug candidates, suggesting a bright future for fluorine in drug discovery and development.

The 3-fluorophenyl moiety specifically provides unique electronic and steric properties that distinguish it from other halogenated or unsubstituted aromatic systems. The meta-position of fluorine substitution creates an asymmetric electronic environment that can enhance selectivity for specific biological targets while maintaining favorable metabolic properties. Fluorine's ability to participate in hydrogen bonding interactions, despite its electronegativity, provides additional opportunities for molecular recognition and binding enhancement. The metabolic stability conferred by fluorine substitution is particularly important for compounds containing aromatic systems, as fluorinated aromatics are often resistant to oxidative metabolism by cytochrome P450 enzymes. This resistance to metabolism can lead to improved pharmacokinetic profiles with longer half-lives and reduced clearance rates.

Methylamine functionalities represent another crucial component in pharmaceutical design, particularly as terminal groups that provide sites for protonation and ionic interactions. Methylamine, also known as methanamine, is an organic compound with the formula CH3NH2 that serves as a derivative of ammonia with one hydrogen atom replaced by a methyl group. This structural modification creates the simplest primary amine, which retains the basic properties of ammonia while providing additional hydrophobic character through the methyl group. The industrial availability of methylamine, which has been produced commercially since the 1920s through the reaction of ammonia with methanol in the presence of aluminosilicate catalysts, ensures its accessibility for pharmaceutical synthesis. The strong nucleophilic character of methylamine, combined with its classification as a weak base, makes it valuable for various chemical transformations and biological interactions.

The combination of fluorophenyl and methylamine moieties in a single molecule creates a sophisticated balance of hydrophobic and hydrophilic properties that can optimize drug-like characteristics. The fluorophenyl group provides metabolic stability and membrane permeability, while the methylamine group offers water solubility and the potential for favorable pharmacokinetic properties through renal clearance mechanisms. This dual functionality approach reflects contemporary pharmaceutical design strategies that seek to optimize multiple molecular properties simultaneously rather than focusing on individual characteristics in isolation.

Molecular Feature Pharmacological Advantage Mechanistic Basis
Fluorine substitution Enhanced metabolic stability Resistance to cytochrome P450 oxidation
Fluorophenyl system Improved membrane permeability Optimal lipophilicity balance
Methylamine group Favorable solubility profile Protonation and ionic interactions
Combined moieties Optimized drug-like properties Synergistic hydrophobic-hydrophilic balance

Eigenschaften

IUPAC Name

1-[3-fluoro-4-(3-methylpiperidin-1-yl)phenyl]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2.ClH/c1-11-5-4-8-18(10-11)15-7-6-13(9-14(15)16)12(2)17-3;/h6-7,9,11-12,17H,4-5,8,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRMRBCBYQHDCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)C(C)NC)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring , a fluorinated aromatic ring , and an ethylamine side chain . The presence of fluorine is significant as it often enhances binding affinity to biological targets, which can lead to increased potency in pharmacological effects.

PropertyDetail
IUPAC Name 1-[3-fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanamine; hydrochloride
CAS Number 1332529-03-9
Molecular Formula C14H21FN2·ClH
Molecular Weight 256.79 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Receptor Interaction : The piperidine moiety may interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions. This interaction can modulate various physiological responses, including mood regulation and cognitive functions.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics.

Neuropharmacological Effects

Research indicates that compounds with similar structures often exhibit neuropharmacological effects. The interaction with neurotransmitter systems suggests potential applications in treating conditions such as depression or anxiety disorders.

Anti-inflammatory Properties

Some studies have explored the anti-inflammatory potential of fluorinated compounds. For instance, the structural modification involving fluorine has been linked to enhanced anti-inflammatory activity, which could be relevant for developing treatments for inflammatory diseases.

Case Studies and Research Findings

  • Cellular Signaling Pathways : In vitro studies have shown that this compound can modulate cellular signaling pathways. For example, it has been observed to influence the expression of cytokines in immune cells, suggesting a role in immune modulation.
  • Comparative Studies : A comparative analysis with other piperidine derivatives demonstrated that this compound exhibits superior binding affinity for certain receptors, which correlates with enhanced biological activity. Such findings highlight its potential as a lead compound for drug development.
  • Pharmacokinetic Studies : Initial pharmacokinetic evaluations indicate favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The table below compares structural motifs and substituents of the target compound with analogs:

Compound Name Phenyl Substituents Piperidine Modification Molecular Weight (g/mol) Notable Properties
Target Compound 3-Fluoro, 4-(3-methylpiperidin-1-yl) Ethyl-methylamine side chain ~300–350 (estimated) Enhanced metabolic stability
1-[1-(3-Chlorophenyl)ethyl]piperidin-4-amine hydrochloride 3-Chloro Piperidin-4-amine 295.22 High purity (100%); potential CNS activity
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride 4-(Trifluoromethyl)benzyl N-Methylpiperidin-4-amine 308.77 High lipophilicity; strong electron-withdrawing effects
[1-(3-Fluoro-4-{sulfanyl}phenyl)ethyl]methylamine hydrochloride 3-Fluoro, 4-sulfanyl Ethyl-methylamine N/A Boronic acid derivative; research use

Key Observations :

  • Halogen Effects : The target’s 3-fluoro substituent reduces metabolic degradation compared to chlorine in the 3-chloro analog , while trifluoromethyl groups (as in ) increase lipophilicity and receptor affinity.
  • Side Chain Variations : Ethyl-methylamine side chains (target and ) may enhance blood-brain barrier penetration relative to bulkier groups like benzyl .
Receptor Binding and Selectivity
  • Antihistamine Potential: Piperidine derivatives like promethazine () target histamine H1 receptors. The target compound’s structure suggests similar binding but with improved selectivity due to fluorine and methylpiperidinyl groups .

Physicochemical Properties

Property Target Compound 1-[1-(3-Chlorophenyl)ethyl]piperidin-4-amine 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine
LogP (Estimated) ~2.5–3.0 ~2.8 ~3.5
Solubility Moderate (aqueous HCl) High (hydrochloride salt) Low (requires organic solvents)
Stability Stable under refrigeration Hygroscopic Light-sensitive

Implications :

  • The target’s moderate logP balances membrane permeability and solubility, whereas the trifluoromethyl analog may suffer from poor aqueous solubility.
  • Hygroscopicity in necessitates controlled storage, while the target’s stability simplifies handling .

Vorbereitungsmethoden

Synthesis of the Fluorinated Phenyl-Piperidine Intermediate

The initial step involves preparing a 3-fluoro-4-(3-methylpiperidin-1-yl)phenyl intermediate. This is commonly achieved by:

  • Starting from a 1-benzoyl-piperidin-4-one derivative, which undergoes epoxidation to form an epoxide intermediate.
  • Treatment of this epoxide with a hydrogen fluoride-pyridine complex introduces the fluorine atom selectively at the 4-position of the piperidine ring, yielding a 4-fluoro-4-hydroxymethylpiperidine intermediate.
  • Activation of the primary alcohol group as a para-toluenesulfonate ester allows substitution with nucleophiles such as potassium phthalimide to introduce the nitrogen functionality.
  • Subsequent steps involve deprotection and methylation to afford the 3-methylpiperidin-1-yl substituted phenyl compound.

This sequence ensures regioselective fluorination and installation of the piperidine ring with the desired methyl substitution.

Reductive Amination for Side Chain Formation

The ethylmethylamine side chain is introduced via reductive amination, a key step characterized by:

  • Reaction of the fluorinated phenyl-piperidine intermediate containing a ketone or aldehyde group with methylamine or methylamine hydrochloride.
  • The reaction medium is typically methanolic and made basic by adding a tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate nucleophilic attack.
  • Sodium cyanoborohydride (NaBH3CN) is used as the reducing agent to selectively reduce the imine intermediate to the corresponding amine.
  • The reaction is performed at room temperature to moderate conditions to avoid side reactions.
  • Addition of iron sulfate (FeSO4·7H2O) can be used to suppress side reactions involving cyanide ions.

This reductive amination method is efficient and widely used for preparing pyridinylmethylamine derivatives and related amines.

Formation of the Hydrochloride Salt

The free base amine is converted to its hydrochloride salt by:

  • Treatment with hydrogen chloride gas or aqueous hydrochloric acid in an appropriate solvent such as ethyl acetate or methanol.
  • The salt formation improves the compound’s stability, crystallinity, and facilitates purification.
  • The hydrochloride salt is isolated as a white crystalline solid after filtration and drying.

Summary of Key Reaction Conditions and Reagents

Step Reagents/Conditions Purpose/Notes
Epoxidation of 1-benzoyl-piperidin-4-one Peracid or suitable epoxidizing agent Formation of epoxide intermediate
Fluorination Hydrogen fluoride-pyridine complex Selective fluorination at piperidine 4-position
Activation of alcohol Para-toluenesulfonyl chloride, base Formation of tosylate for nucleophilic substitution
Nucleophilic substitution Potassium phthalimide Introduction of nitrogen functionality
Reductive amination Methylamine hydrochloride, NaBH3CN, DABCO, MeOH, RT Formation of ethylmethylamine side chain
Salt formation HCl in ethyl acetate or methanol Conversion to hydrochloride salt

Research Findings and Optimization Insights

  • The reductive amination step is optimized by maintaining the reaction medium at room temperature and using methanol as solvent, which provides good solubility and reaction rate.
  • The use of sodium cyanoborohydride is crucial due to its mild reducing properties that selectively reduce imines without affecting other functional groups.
  • The addition of tertiary amine bases like DABCO facilitates imine formation and stabilizes the reaction environment.
  • Iron sulfate addition helps to eliminate side reactions caused by free cyanide ions, improving yield and purity.
  • Purification steps involve extraction with ethyl acetate, washing with water and brine, drying over magnesium sulfate, and chromatographic purification on silica gel.
  • Crystallization from isopropanol or ethyl acetate yields the hydrochloride salt as a stable solid suitable for pharmaceutical applications.

Q & A

Basic Questions

Q. What analytical techniques are recommended for structural confirmation and purity assessment of {1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify aromatic protons (δ 6.9–7.5 ppm for fluorophenyl) and piperidine methyl groups (δ 1.2–1.8 ppm), as demonstrated in fluorophenyl-piperidine analogs .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with ≥95% purity thresholds, aligning with protocols for structurally similar hydrochloride salts like LY2409881 hydrochloride .
  • Mass Spectrometry (MS) : Confirm molecular weight via exact mass analysis (e.g., ESI-MS), referencing metabolites with fluorophenyl-piperidine motifs .

Q. How can researchers design a synthetic route for this compound, considering its fluorophenyl and 3-methylpiperidine groups?

  • Methodological Answer :

  • Step 1 : Suzuki-Miyaura coupling to attach the 3-fluoro-4-bromophenyl group to 3-methylpiperidine, optimizing palladium catalysts (e.g., Pd(PPh₃)₄) .
  • Step 2 : Introduce the ethyl-methylamine chain via reductive amination, using sodium cyanoborohydride in methanol under inert conditions, as described for piperidine-based amines .
  • Step 3 : Final hydrochloride salt formation via HCl gas bubbling in anhydrous ether, ensuring stoichiometric control to avoid impurities .

Advanced Questions

Q. How do stereochemical variations in the piperidine ring affect the compound’s receptor binding profile?

  • Methodological Answer :

  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak® AD-H column) to isolate enantiomers, as applied to trans/cis fluorophenyl-piperidine derivatives .
  • Binding Assays : Compare affinities via radioligand displacement (e.g., ³H-labeled ligands) in HEK293 cells expressing target receptors, noting discrepancies due to stereochemistry (e.g., 10-fold differences in Ki values) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate stereochemistry with binding pocket interactions, validating with mutagenesis studies .

Q. What experimental approaches resolve contradictions in reported metabolic stability data for fluorophenyl-piperidine derivatives?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate the compound with human liver microsomes (HLM) and quantify remaining parent compound via LC-MS/MS. Compare half-life (t₁/₂) to unsubstituted piperidine analogs, noting 3-methyl’s potential CYP450 inhibition .
  • Isotope-Labeling : Use deuterated analogs to track metabolic hotspots (e.g., piperidine N-demethylation), addressing variability in oxidation rates .
  • Cross-Species Validation : Test stability in rat and dog microsomes to identify species-specific metabolic pathways, as seen in arylpiperazine derivatives .

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising stereochemical integrity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) to identify optimal conditions. For example, 60°C in THF improves Suzuki coupling yields by 20% .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., imine formation during reductive amination), minimizing byproducts .
  • Crystallization Control : Recrystallize the hydrochloride salt from ethanol/water (7:3 v/v) to ensure enantiopurity (>99% ee), as validated for similar amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.